![molecular formula C12H11N5OS2 B4641880 2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4641880.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of thiadiazol amine derivatives with various cyanoacetates to produce cyanoacetamide intermediates. These intermediates serve as versatile precursors for further functionalization and the introduction of additional heterocyclic rings through reactions with different chemical reagents, leading to a wide range of heterocyclic derivatives (El-Sayed, Shaldom, & Al Mazrouee, 2015). The synthesis process often involves regioselective attacks and cyclization steps, enabling the formation of complex molecular structures with high precision.
Molecular Structure Analysis
The molecular structure of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, which contribute to the compound's chemical reactivity and interaction capabilities. The structural analysis typically employs various spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed information on the compound's molecular framework and functional groups.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclization, substitution, and addition reactions, which are essential for the synthesis of novel heterocyclic derivatives with potential biological activities. The reactivity is influenced by the presence of the cyano and thioether groups, which can act as reactive sites for nucleophilic attacks, facilitating the introduction of additional functional groups or heterocyclic rings into the molecule.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications and are determined by their molecular structure. The presence of heteroatoms and functional groups significantly affects these properties, influencing the compound's behavior in different solvents and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the compound's functional groups and heterocyclic structure. These properties play a vital role in determining the compound's potential as a precursor for further chemical transformations and its interaction with biological targets.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-2-10-16-17-12(20-10)15-9(18)7-19-11-8(6-13)4-3-5-14-11/h3-5H,2,7H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYAHOPAQJAOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.